molecular formula C38H52N6O2 B025892 Tirilazad CAS No. 110101-66-1

Tirilazad

Cat. No. B025892
M. Wt: 624.9 g/mol
InChI Key: RBKASMJPSJDQKY-RBFSKHHSSA-N
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Description

Molecular Structure Analysis

Tirilazad is a 21-aminosteroid derived from the glucocorticoid molecule . The structure was optimized to remove glucocorticoid side effects and enhance free radical scavenging .


Chemical Reactions Analysis

Biological lipid peroxidation, as all chain reactions, comprises the chemical reaction steps of initiation, propagation, and termination . The 21-aminosteroids, members of one such class of novel antioxidants, have been tested in a variety of animal injury and disease models .

Scientific Research Applications

  • Subarachnoid Hemorrhage (SAH)

    Tirilazad mesylate is widely studied for its role in aneurysmal subarachnoid hemorrhage. It acts as a potent inhibitor of iron-dependent lipid peroxidation and free radical scavenger, potentially reducing mortality and enhancing neuronal survival post-SAH. However, the overall outcomes show no significant difference in some cases (Dorsch, Kassell, & Sinkula, 2001). Its efficacy in preventing cerebral vasospasm has been linked to the elimination of phospholipid hydroperoxides in any vascular territory after SAH (Suzuki et al., 1999).

  • Neuroprotection

    Tirilazad is a potent inhibitor of lipid peroxidation, reducing traumatic and ischemic damage in experimental models, and has been shown to reduce cortical infarction in transient but not permanent ischemic stroke in rats, suggesting potential as an adjuvant therapy after successful thrombolysis in acute stroke patients (Hall et al., 1996); (Xue, Slivka, & Buchan, 1992).

  • Stroke

    Despite its neuroprotective action in animal models, tirilazad has had mixed results in clinical trials for stroke. While some studies show that it reduced infarct volume and improved scores in animal models, others report no improvement in overall functional outcome or even an increase in death and disability when given to patients with acute ischemic stroke (Sena et al., 2007); (Johnston, 2000).

  • Head Injury

    Tirilazad may reduce mortality rates in males suffering from severe head injury with accompanying tetanus. However, it's important to note that the overall outcomes in some studies showed no significant difference (Marshall et al., 1998).

  • Spinal Cord Trauma

    While animal studies suggested tirilazad's beneficial effects in spinal cord trauma, clinical studies have not confirmed this efficacy due to challenges in achieving therapeutic drug concentrations (Clark, Hazel, & Coull, 1995).

  • Drug Interactions

    Studies have noted that phenytoin induces the metabolism of tirilazad, affecting its clearance rate and potentially its efficacy (Fleishaker, Pearson, & Peters, 1998).

properties

IUPAC Name

(8S,10S,13S,14S,16R,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O2/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3/t26-,29-,31+,35-,37+,38+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKASMJPSJDQKY-RBFSKHHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@H]1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869521
Record name Tirilazad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tirilazad

CAS RN

110101-66-1
Record name Tirilazad
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110101-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tirilazad [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110101661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tirilazad
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13050
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tirilazad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIRILAZAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD064E883I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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